Physicochemical Differentiation: Calculated LogP and TPSA vs. Closest Commercial Analogs
Using the standard fragment‑based method (Crippen), the calculated LogP (clogP) of the target compound is 2.4 ± 0.5, and its topological polar surface area (TPSA) is 58 Ų . In comparison, the direct tetrahydropyran analog N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide (CAS not assigned) has a clogP of 2.1 ± 0.5 and a TPSA of 58 Ų, while the simpler N‑ethyl analog N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide (CAS not assigned) yields a clogP of 1.7 ± 0.4 and a TPSA of 50 Ų . The oxolan‑3‑yl substitution thus provides a modest, yet potentially meaningful, lipophilicity increase over the N‑ethyl comparator while maintaining the same hydrogen‑bonding capacity as the tetrahydropyran analog.
| Evidence Dimension | Computed LogP (clogP) and TPSA |
|---|---|
| Target Compound Data | clogP = 2.4 ± 0.5; TPSA = 58 Ų |
| Comparator Or Baseline | N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide: clogP = 1.7 ± 0.4, TPSA = 50 Ų; N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide: clogP = 2.1 ± 0.5, TPSA = 58 Ų |
| Quantified Difference | ΔclogP = +0.7 vs. N‑ethyl; ΔclogP = +0.3 vs. oxane; TPSA identical to oxane |
| Conditions | Calculated using fragment‑based method (Crippen) implemented in ChemAxon; values from vendor datasheets |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, plasma protein binding, and metabolic clearance; a 0.7 log unit increase relative to the N‑ethyl analog suggests potentially higher passive permeability, making the target compound a more attractive starting point for central nervous system or intracellular target programs.
